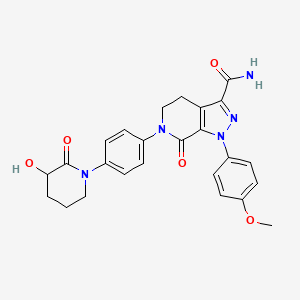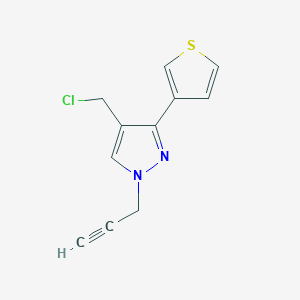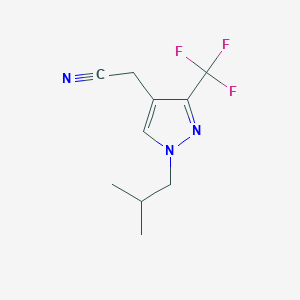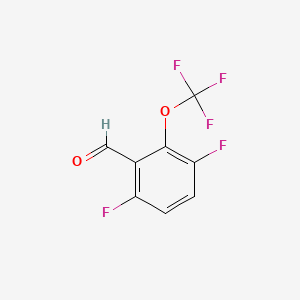
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a phenyl ring, and an oxaziridine moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide typically involves the reaction of 3-phenyl-2-oxaziridinecarboxylic acid with 3-azidopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives using oxidizing agents like HOF-CH3CN.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: HOF-CH3CN at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Copper(I) catalyst, alkyne, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Aplicaciones Científicas De Investigación
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide largely depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can then be used to link various molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Azidopropyl)biotinamide: Similar in structure with an azide group and used in biotinylation reactions.
3-Azidopropyl α-D-mannopyranoside: Another azide-containing compound used in carbohydrate chemistry.
Uniqueness
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is unique due to its combination of an azide group, a phenyl ring, and an oxaziridine moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C11H13N5O2 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-3-phenyloxaziridine-2-carboxamide |
InChI |
InChI=1S/C11H13N5O2/c12-15-14-8-4-7-13-11(17)16-10(18-16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17) |
Clave InChI |
NASCVZJKCPRWPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2N(O2)C(=O)NCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)




![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)


![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)

![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)


